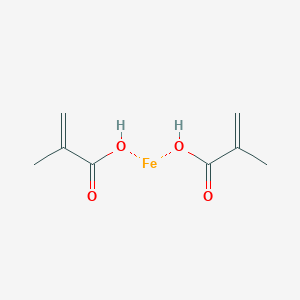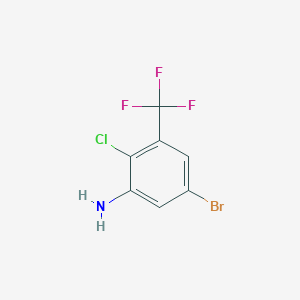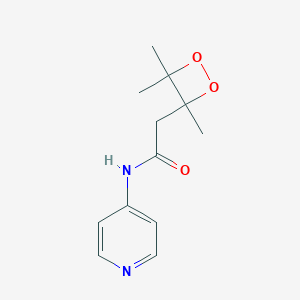
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide, commonly known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PTA is a heterocyclic compound that contains a pyridine ring and a dioxetane moiety. In
Mécanisme D'action
Upon activation, PTA generates singlet oxygen, which can induce oxidative damage to biomolecules. In PDT, PTA is administered to the patient and then activated by light of a specific wavelength. The activated PTA generates singlet oxygen, which can selectively kill cancer cells. In the case of ROS detection, PTA reacts with ROS to produce chemiluminescence, which can be detected by a luminometer.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of PTA depend on its concentration, activation method, and target molecules. In PDT, PTA can induce cell death in cancer cells by generating singlet oxygen, which can cause oxidative damage to biomolecules. In ROS detection, PTA can react with ROS to produce chemiluminescence, which can be used to quantify the amount of ROS in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
PTA has several advantages for lab experiments, such as its ability to selectively generate singlet oxygen and its high sensitivity for detecting ROS. However, PTA has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
PTA has great potential for future research in various fields, such as cancer therapy, ROS detection, and material science. Some future directions for PTA research include developing new PTA derivatives with improved solubility and biocompatibility, exploring new applications of PTA in material science, and investigating the mechanism of action of PTA in biological systems.
In conclusion, PTA is a unique chemical compound that has gained significant attention in the field of scientific research due to its ability to generate singlet oxygen and its high sensitivity for detecting ROS. PTA has been used in various applications, such as cancer therapy and ROS detection, and has great potential for future research.
Méthodes De Synthèse
The synthesis of PTA involves the reaction of 4-chloropyridine with 3,4,4-trimethyldioxetan-2-one in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield PTA. The yield of PTA can be optimized by adjusting the reaction conditions, such as temperature, time, and solvent.
Applications De Recherche Scientifique
PTA has been widely used in scientific research due to its unique properties, such as its ability to generate singlet oxygen upon activation. Singlet oxygen is a highly reactive species that can induce oxidative damage to biomolecules, such as DNA, proteins, and lipids. Therefore, PTA has been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. In addition, PTA has been used as a chemiluminescent probe for detecting reactive oxygen species (ROS) in biological systems.
Propriétés
Numéro CAS |
110933-25-0 |
|---|---|
Nom du produit |
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide |
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N-pyridin-4-yl-2-(3,4,4-trimethyldioxetan-3-yl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-11(2)12(3,17-16-11)8-10(15)14-9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,13,14,15) |
Clé InChI |
XNHJHNYPBHQOSU-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)CC(=O)NC2=CC=NC=C2)C |
SMILES canonique |
CC1(C(OO1)(C)CC(=O)NC2=CC=NC=C2)C |
Synonymes |
3-(N-(4-pyridino)carbamoyl)methyl-3,4,4-trimethyl-1,2-dioxetane 3-PCMTD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



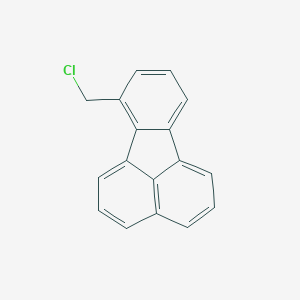

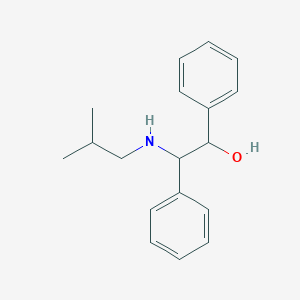
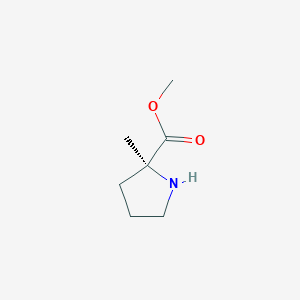
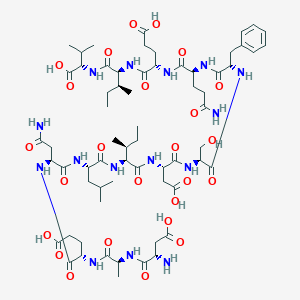
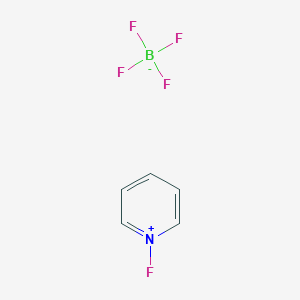
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

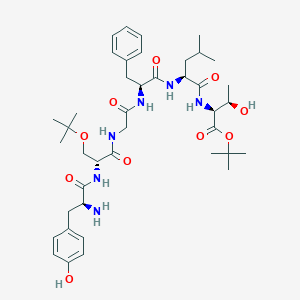
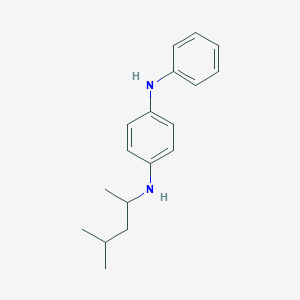
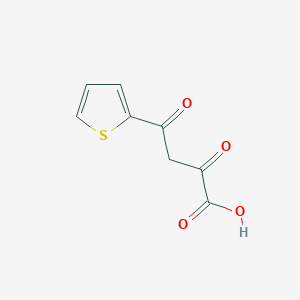
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
